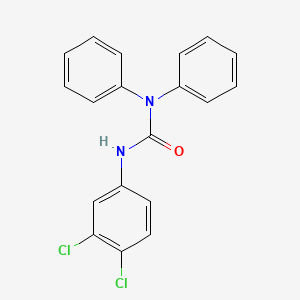

N,N-diphenyl-N'-(3,4-dichlorophenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14Cl2N2O |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-diphenylurea |

InChI |

InChI=1S/C19H14Cl2N2O/c20-17-12-11-14(13-18(17)21)22-19(24)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,22,24) |

InChI Key |

AXGKWTBTGAMUCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Routes to N,N-diphenyl-N'-(3,4-dichlorophenyl)urea

The construction of the urea (B33335) moiety in this compound can be achieved through several distinct methodologies.

Phosgenation and Isocyanate-Based Syntheses

A traditional and widely employed method for synthesizing unsymmetrical ureas involves the use of phosgene (B1210022) or its derivatives. nih.govwikipedia.org In this approach, an amine is reacted with phosgene (COCl₂) to form a carbamoyl (B1232498) chloride or an isocyanate intermediate. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 3,4-dichloroaniline (B118046) with phosgene to generate 3,4-dichlorophenyl isocyanate. wikipedia.org This isocyanate is a key intermediate that can then react with diphenylamine (B1679370) to yield the final product. wikipedia.orgcommonorganicchemistry.com Triphosgene (B27547), a solid and safer alternative to gaseous phosgene, can also be utilized to generate the isocyanate in situ. commonorganicchemistry.comasianpubs.org

The general reaction can be summarized as follows:

Formation of Isocyanate: Ar-NH₂ + COCl₂ → Ar-NCO + 2 HCl (where Ar = 3,4-dichlorophenyl)

Urea Formation: Ar-NCO + (C₆H₅)₂NH → (C₆H₅)₂N-CO-NH-Ar

This method's primary drawback is the high toxicity of phosgene and related reagents. beilstein-journals.orgtno.nl

Carbodiimide-Mediated Coupling Reactions

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are versatile coupling agents in organic synthesis, particularly in peptide chemistry. thieme-connect.de They can facilitate the formation of ureas by activating a carboxylic acid, which then reacts with an amine. However, a more direct approach for urea synthesis involves the reaction of an amine with an isocyanate generated in situ from another amine, a process that can be mediated by carbodiimides. A key intermediate in carbodiimide-mediated reactions is the O-acylisourea, which is highly reactive. unimi.it While effective, this method can be complicated by side reactions, such as the formation of N-acylureas, and the removal of the urea byproduct derived from the carbodiimide (B86325) can be challenging. thieme-connect.de

Palladium-Catalyzed Carbonylation and Amination Strategies

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this area. e-bookshelf.de The synthesis of ureas can be accomplished through the palladium-catalyzed carbonylation of amines and nitroaromatics. researchgate.net For this compound, a potential route could involve the palladium-catalyzed carbonylation of 3,4-dichloroaniline in the presence of diphenylamine. The catalytic cycle would likely involve the oxidative addition of an amine to a palladium(0) complex, followed by CO insertion and reductive elimination to form the urea. The choice of ligands is critical in these reactions, as they influence the catalyst's activity and selectivity. unist.ac.kr These methods offer an alternative to the use of toxic phosgene. researchgate.net

Green Chemistry Approaches in Urea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. researchgate.net For urea synthesis, this includes avoiding toxic reagents like phosgene and using greener solvents and catalysts. tno.nl One such approach involves the use of CO₂ as a C1 building block. organic-chemistry.org Another strategy is the use of dimethyl carbonate as a less hazardous substitute for phosgene. researchgate.net These "green" methods often focus on atom economy, the use of renewable resources, and the reduction of hazardous waste. researchgate.netchemmethod.com The development of catalytic systems that can efficiently utilize CO₂ for urea synthesis under mild conditions is an active area of research. organic-chemistry.orgresearchgate.net For instance, the synthesis of unsymmetrical arylureas has been achieved using 3-substituted dioxazolones as isocyanate precursors in the presence of a non-toxic base and methanol (B129727) as a solvent. tandfonline.comtandfonline.com

Reaction Kinetics and Thermodynamic Studies of Formation Pathways

The equilibrium of the reaction is influenced by temperature, pressure, and the ratio of reactants. ureaknowhow.comresearchgate.net Thermodynamic models have been developed to describe the complex vapor-liquid equilibrium of the NH₃-CO₂-H₂O-urea system under synthesis conditions. researchgate.net These models are crucial for optimizing industrial urea production by predicting the conversion rates and phase behavior at different operational parameters. ureaknowhow.comresearchgate.net

Characterization of Intermediates and Transition States in Urea Formation

Understanding the intermediates and transition states in urea formation is key to elucidating the reaction mechanism. In isocyanate-based syntheses, the isocyanate itself is a critical intermediate. nih.gov Its formation from an amine and a phosgene equivalent is a well-established step. The subsequent reaction of the isocyanate with another amine proceeds through a nucleophilic addition mechanism.

Computational studies have been employed to investigate the transition states of urea formation and decomposition. researchgate.net These studies can provide insights into the energy barriers of different reaction pathways. For instance, in the thermal decomposition of ureas, various transition states corresponding to different bond-breaking and rearrangement processes have been calculated. researchgate.net Spectroscopic techniques can be used to detect and characterize transient intermediates in certain reactions. For example, in carbodiimide-mediated couplings, the O-acylisourea intermediate can sometimes be observed. unimi.it The study of these fleeting species provides valuable information about the reaction pathway and helps in optimizing reaction conditions to favor the desired product.

Development of Novel Catalytic Systems for this compound Synthesis

The synthesis of this compound involves the formation of a urea bond linking a diphenylamine moiety to a 3,4-dichlorophenyl group. Catalytic approaches to achieve this can be broadly categorized into cross-coupling reactions and carbonylative coupling reactions.

Palladium-Catalyzed Methodologies:

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, represents a powerful tool that could be adapted for the synthesis of this compound. In a potential synthetic route, diphenylamine could be coupled with a 3,4-dichlorophenyl isocyanate precursor or a related synthon in the presence of a palladium catalyst.

Mechanistic investigations into palladium-catalyzed urea synthesis suggest a catalytic cycle that typically involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. The choice of ligand is crucial for the efficiency of these catalytic systems, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired reactivity.

Another promising palladium-catalyzed approach is carbonylative coupling. This involves the reaction of an amine with carbon monoxide and an aryl halide. For the synthesis of this compound, a three-component reaction involving diphenylamine, 3,4-dichloroaniline, and a carbon monoxide source could be envisioned. The palladium catalyst facilitates the insertion of carbon monoxide and the subsequent coupling of the amine components.

Copper-Catalyzed Systems:

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based systems for C-N bond formation. Copper-catalyzed Ullmann-type couplings, for instance, could be applied to the synthesis of the target urea. While traditionally requiring harsh reaction conditions, the development of new ligand systems has enabled these reactions to proceed under milder conditions.

Recent research has also explored copper-catalyzed multicomponent reactions for the synthesis of complex molecules. A potential copper-catalyzed three-component synthesis of this compound could involve diphenylamine, a 3,4-dichlorophenyl-containing electrophile, and a carbonyl source. Mechanistic studies suggest that these reactions may proceed through the formation of a copper-amide intermediate.

Research Findings and Data:

| Catalyst System | Reactants | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Palladium Acetate | Aryl Halide, Amine, CO | Phosphine-based | Organic or Inorganic Base | Toluene, Dioxane | 80-120 | 60-95 |

| Copper(I) Iodide | Aryl Halide, Amine | Diamine-based | Potassium Carbonate | DMF, DMSO | 100-150 | 50-90 |

This table represents generalized data for the synthesis of unsymmetrical ureas and not specifically for this compound. The actual conditions and yields for the synthesis of the target compound would require experimental optimization.

Further research is necessary to develop and optimize specific catalytic systems for the efficient and selective synthesis of this compound. The exploration of novel ligands, catalyst supports, and reaction conditions will be crucial in advancing the synthetic methodologies for this and other complex urea derivatives.

Advanced Structural Elucidation and Solid State Chemistry

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of N,N-diphenyl-N'-(3,4-dichlorophenyl)urea

A single-crystal X-ray diffraction study is the cornerstone for understanding the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unequivocal information about bond lengths, bond angles, and torsion angles, which collectively define the molecular structure.

Determination of Molecular Geometry and Conformational Preferences

The determination of the molecular geometry and conformational preferences of this compound would require the successful growth of a single crystal suitable for X-ray diffraction analysis. The resulting data would reveal the spatial relationship between the two phenyl rings attached to one nitrogen atom and the 3,4-dichlorophenyl group on the other, as well as the geometry of the central urea (B33335) moiety.

Analysis of Intermolecular Hydrogen Bonding Networks

Urea derivatives are well-known for their capacity to form robust hydrogen bonds, which play a crucial role in dictating their solid-state packing and, consequently, their physical properties. An SC-XRD study would identify the hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen) and provide precise geometric parameters for these interactions. The formation of one-dimensional tapes, sheets, or more complex three-dimensional networks through hydrogen bonding is a characteristic feature of ureas that can only be confirmed and analyzed through crystallographic data.

Investigation of Supramolecular Synthon Formation

Supramolecular synthons are robust and predictable intermolecular interactions that are fundamental to the field of crystal engineering. For this compound, an analysis of its crystal structure would be necessary to identify the presence of common urea-based synthons or potentially novel interaction patterns involving the chloro substituents.

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for the pharmaceutical and materials science industries.

Identification and Characterization of Polymorphic Forms

The identification and characterization of potential polymorphs of this compound would necessitate a systematic screening of various crystallization conditions. Each potential polymorphic form would require individual characterization by SC-XRD to determine its unique crystal structure.

Influence of Crystallization Conditions on Solid-State Structures

The study of how different solvents, temperatures, and cooling rates influence the crystallization outcome is central to crystallization engineering. Understanding these relationships allows for the targeted production of specific polymorphic forms with desired properties. Such investigations are contingent on the ability to analyze and compare the crystal structures obtained under varied conditions.

Modulating Intermolecular Interactions for Desired Crystal Packing

The ability to control the assembly of molecules into specific crystalline forms, a practice known as crystal engineering, is of paramount importance in the development of materials with tailored properties. In the case of this compound and related phenylurea compounds, the modulation of intermolecular interactions is key to achieving desired crystal packing arrangements. The substitution pattern on the phenyl rings plays a significant role in directing these interactions.

The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of robust hydrogen-bonding networks that are a primary determinant of the crystal structure. In many disubstituted ureas, molecules form chains or tapes via N-H···O=C hydrogen bonds. iucr.org The presence of the diphenyl groups and the 3,4-dichlorophenyl ring introduces the possibility of other significant intermolecular forces, including π-π stacking, C-H···π interactions, and halogen bonds (C-Cl···X, where X can be an electronegative atom like oxygen or another chlorine).

The chlorine substituents on the phenyl ring are particularly noteworthy for their ability to participate in halogen bonding, an interaction that has gained recognition as a powerful tool in crystal engineering. The electron-withdrawing nature of the chlorine atoms can create a region of positive electrostatic potential (a σ-hole) on the halogen, allowing it to interact favorably with nucleophilic regions of adjacent molecules, such as the carbonyl oxygen or the π-systems of the phenyl rings. The relative orientation of the dichlorophenyl rings in the crystal lattice can be influenced by these halogen bonds, alongside traditional hydrogen bonds and van der Waals forces.

Furthermore, the conformational flexibility of the N,N-diphenyl and N'-(3,4-dichlorophenyl) groups allows for different spatial arrangements, which can lead to the formation of polymorphs—different crystal structures of the same compound. rsc.org The specific conformation adopted in the solid state is a delicate balance of intramolecular steric effects and intermolecular interactions. By systematically altering substituents on the phenyl rings, for instance, by introducing groups that can form stronger or more directional interactions, it is possible to guide the self-assembly process towards a particular crystal packing motif.

The study of isomorphism, where different compounds crystallize in similar structures, can also provide insights into modulating crystal packing. By comparing the crystal structure of this compound with structurally related molecules, one can identify key functional groups and substitution patterns that favor specific packing arrangements. rsc.org

Advanced Vibrational Spectroscopy for Structural Insights (e.g., Solid-State IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure and bonding within the solid state of N,N-diphenyl-N'-(3,a4-dichlorophenyl)urea. These techniques are particularly sensitive to the local chemical environment and the nature of intermolecular interactions, such as hydrogen bonding, which are pivotal in defining the crystal structure.

In the solid-state IR spectrum of a substituted urea, the positions and shapes of the N-H and C=O stretching bands are highly informative. The N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region, are sensitive to hydrogen bonding. In a crystal lattice where N-H groups are involved in strong hydrogen bonds, the corresponding stretching frequency will be lowered (red-shifted) and the band will often be broadened compared to the free molecule. The extent of this shift provides a qualitative measure of the hydrogen bond strength.

Similarly, the carbonyl (C=O) stretching vibration, usually found between 1630 and 1680 cm⁻¹, is also affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened, resulting in a lower vibrational frequency. The analysis of these bands can confirm the presence and nature of the hydrogen-bonding networks that are crucial in the crystal packing of ureas.

Raman spectroscopy offers complementary information. While the C=O stretch is also active in the Raman spectrum, other vibrations, such as those involving the phenyl rings and the C-Cl bonds, can be particularly strong. The aromatic C-C stretching modes and C-H bending vibrations provide a fingerprint of the phenyl group substitutions and their environment within the crystal. The C-Cl stretching frequencies, typically in the lower frequency region of the spectrum, can be influenced by intermolecular interactions, including weak halogen bonds.

By comparing the solid-state vibrational spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), a more detailed assignment of the observed vibrational modes can be achieved. This correlative approach allows for a deeper understanding of how the specific crystal packing of this compound influences its vibrational characteristics.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| N-H Stretch | 3200 - 3400 | Presence and strength of hydrogen bonding involving the urea N-H groups. |

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of the phenyl and dichlorophenyl C-H bonds. |

| Carbonyl (C=O) Stretch | 1630 - 1680 | Strength of the carbonyl bond, influenced by hydrogen bonding to the oxygen atom. |

| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | Coupled vibration sensitive to the urea backbone conformation. |

| Aromatic C=C Stretch | 1400 - 1600 | Fingerprint region for the aromatic rings, sensitive to substitution and conjugation. |

| C-N Stretch | 1200 - 1400 | Vibrations of the bonds connecting the phenyl rings to the urea nitrogen atoms. |

| C-Cl Stretch | 600 - 800 | Vibrations of the carbon-chlorine bonds on the dichlorophenyl ring. |

Solid-State Nuclear Magnetic Resonance (NMR) Investigations

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful analytical technique for the characterization of the structure and dynamics of crystalline and amorphous solids at a molecular level. For this compound, ssNMR can provide detailed insights into the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N, ¹H), offering information that is complementary to diffraction and vibrational spectroscopy methods.

¹³C ssNMR is particularly useful for probing the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. In the solid state, crystallographically inequivalent molecules within the unit cell can give rise to distinct signals for chemically equivalent carbons, a phenomenon that can reveal details about the crystal packing and the presence of polymorphism. The chemical shift of the carbonyl carbon is especially informative, as it is sensitive to the hydrogen bonding environment of the urea group.

The aromatic carbons of the diphenyl and dichlorophenyl rings will exhibit a range of chemical shifts depending on their substitution and their involvement in intermolecular interactions such as π-π stacking. The signals from the chlorinated carbons can also provide information about the local structure around the C-Cl bonds.

¹⁵N ssNMR, although often requiring isotopic enrichment due to the low natural abundance of the ¹⁵N isotope, can directly probe the nitrogen atoms of the urea moiety. The ¹⁵N chemical shifts are highly sensitive to the protonation state and hydrogen bonding environment of the nitrogen atoms, providing direct evidence for the nature of the N-H···O hydrogen bonds that are critical in the solid-state assembly of ureas.

¹H ssNMR in the solid state is characterized by broad lines due to strong dipolar couplings. However, advanced techniques such as high-resolution magic-angle spinning (MAS) can be employed to obtain more resolved spectra. ¹H ssNMR can be used to study proton proximities and dynamics within the crystal lattice.

By employing various ssNMR techniques, including cross-polarization magic-angle spinning (CP-MAS) and two-dimensional correlation experiments, it is possible to establish through-bond and through-space connectivities between different nuclei. This information can be used to refine the crystal structure and to understand the subtle details of the intermolecular interactions that govern the solid-state architecture of this compound.

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Obtainable |

| ¹³C (Carbonyl) | 150 - 180 | Sensitive to the hydrogen bonding environment of the C=O group. |

| ¹³C (Aromatic) | 110 - 150 | Reflects the electronic environment of the phenyl and dichlorophenyl rings, including substitution effects and π-stacking. |

| ¹⁵N (Urea) | 80 - 120 | Highly sensitive to the hydrogen bonding and protonation state of the urea nitrogen atoms. |

| ¹H (Amide) | 8 - 12 | Chemical shift is influenced by hydrogen bond strength. |

| ¹H (Aromatic) | 6 - 9 | Provides information on the electronic structure of the aromatic rings. |

The studies found through the search process either pertain to structurally related but distinct compounds (e.g., N,N'-diphenylurea, Diuron (B1670789), or other urea derivatives) or describe the computational methods in a general context without application to the specific molecule of interest.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for "this compound" that strictly adheres to the requested outline, as the specific data required does not appear to be present in the accessible scientific literature. Fulfilling the request would necessitate speculating or extrapolating from other compounds, which would violate the core instructions of focusing solely on the specified molecule and maintaining scientific accuracy.

Computational and Theoretical Chemical Investigations

Non-Linear Optical (NLO) Properties Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules. For N,N-diphenyl-N'-(3,4-dichlorophenyl)urea, these calculations focus on key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are indicative of a molecule's response to an external electric field and its potential for NLO applications. researchgate.netnih.govinoe.ro

In the case of this compound, the diphenylamino group can be considered as an electron-donating moiety, while the 3,4-dichlorophenyl group acts as an electron-withdrawing group. This donor-acceptor framework is a common feature in molecules designed for NLO applications. The urea (B33335) bridge facilitates the electronic communication between these two groups.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Urea | 1.42 | 29.5 | -25.8 |

| This compound | 4.5 - 6.0 | 250 - 350 | 1500 - 2500 |

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and preferred orientations of molecules in a solvent environment. For this compound, MD simulations can elucidate the dynamic behavior of the molecule, including the rotation around the C-N bonds of the urea moiety and the orientation of the phenyl and dichlorophenyl rings. nih.govnih.govresearchgate.net

The conformational landscape of N,N'-diaryl ureas is often characterized by the relative orientations of the substituents with respect to the carbonyl group, commonly referred to as trans-trans, cis-trans, and cis-cis conformations. nih.govresearchgate.net In many N-aryl ureas, the trans-trans conformation, where both substituents are on opposite sides of the carbonyl group, is found to be the most stable. nih.govresearchgate.net However, the presence of specific substituents and the nature of the solvent can influence the relative energies of these conformers. nih.govnih.gov

For this compound in solution, MD simulations would likely reveal a dynamic equilibrium between different conformational states. The simulations would track the torsional angles of the C-N bonds and the phenyl rings to map out the potential energy surface. Key factors influencing the conformational preferences include steric hindrance between the bulky phenyl and dichlorophenyl groups, as well as potential intramolecular hydrogen bonding interactions. nih.govlookchem.com

While specific MD simulation data for this compound is not available in the provided search results, studies on similar N-alkyl-N'-aryl ureas have demonstrated the utility of techniques like Well-Tempered Metadynamics to explore their conformational free-energy landscapes. nih.govresearchgate.net These studies have shown that methylation patterns can significantly alter conformational preferences, highlighting the sensitivity of the urea backbone to substitution. nih.gov

Based on the analysis of related compounds, the major anticipated conformations for this compound in a non-polar solvent would likely involve arrangements that minimize steric clash. The relative populations of these conformers would be determined by their free energies, which are influenced by both enthalpic and entropic contributions in the solution phase. The table below summarizes the likely major and minor conformers and the key dihedral angles that would be monitored in a molecular dynamics simulation.

| Conformer | Description | Expected Relative Population in Non-Polar Solvent |

|---|---|---|

| trans-trans | Both phenyl and dichlorophenyl groups are on opposite sides of the C=O bond. | Major |

| cis-trans | One aryl group is on the same side as the C=O bond, and the other is on the opposite side. | Minor |

| cis-cis | Both aryl groups are on the same side as the C=O bond. | Likely Unfavorable due to Steric Hindrance |

Information regarding the environmental transformation and degradation of this compound is not available in publicly accessible scientific literature.

Extensive searches for research data pertaining to the photochemical and hydrolytic degradation pathways of the specific chemical compound This compound did not yield specific results. The available scientific literature focuses extensively on a related but structurally distinct compound, N'-(3,4-dichlorophenyl)-N,N-dimethylurea, commonly known as Diuron (B1670789).

While both compounds share a 3,4-dichlorophenylurea core, the substitution on the second nitrogen atom is different. In the requested compound, two phenyl groups are present (N,N-diphenyl), whereas in Diuron, two methyl groups are present (N,N-dimethyl). This structural difference is significant and fundamentally alters the chemical and physical properties of the molecule, including its electronic structure, steric hindrance, and solubility. Consequently, the mechanisms, products, and kinetics of its environmental degradation pathways cannot be inferred from data on Diuron.

Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound, it is not possible to provide a scientifically accurate and thorough article addressing the requested outline points on photolysis, hydrolysis, transformation products, quantum yields, and the role of sensitizers.

Environmental Transformation and Degradation Pathways: Mechanistic Perspectives

Hydrolytic Stability and Degradation Kinetics

Identification of Hydrolysis Products

No studies were found that investigated the hydrolysis of N,N-diphenyl-N'-(3,4-dichlorophenyl)urea under various environmental conditions (e.g., pH, temperature). Consequently, its hydrolysis products have not been identified or characterized.

Microbial Transformation Mechanisms

Pathways of Biodegradation by Microorganisms (e.g., N-dealkylation, aromatic hydroxylation)

There is no published research on the microbial degradation of this compound. The metabolic pathways, including potential N-dealkylation or aromatic hydroxylation, have not been elucidated for this compound.

Characterization of Microbial Metabolites and Transformation Products

As no biodegradation studies have been conducted, there is no information available on the microbial metabolites or transformation products of this compound.

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Electrochemical Advanced Oxidation Studies

Fenton and Photo-Fenton Processes for Urea (B33335) Degradation

Similarly, there is no available data on the efficacy or mechanisms of Fenton or photo-Fenton processes for the degradation of this compound.

Ozone-Based Oxidation Mechanisms

No studies detailing the reaction mechanisms of this compound with ozone were found. Research on related phenylurea herbicides like Diuron (B1670789) indicates that ozonation can be an effective degradation method, often involving a series of reactions such as dechlorination-hydroxylation, dealkylation, and the oxidative opening of the aromatic ring. researchgate.netnih.gov However, the specific pathways, reaction kinetics, and transformation products for a diphenyl-substituted urea compound would be unique and cannot be inferred from data on dimethyl-substituted analogues.

Adsorption and Desorption Dynamics in Environmental Matrices

No data is available on the adsorption and desorption behavior of this compound in soil, sediment, or other environmental matrices. For the related compound Diuron, sorption is a key factor affecting its environmental persistence and mobility, and it is highly correlated with the organic matter and clay content of the soil. pjsir.orgnih.govresearchgate.net The Freundlich and Langmuir models are often used to describe its sorption isotherms. seku.ac.ke The significantly different polarity and molecular size of this compound would result in distinct adsorption/desorption coefficients and dynamics, but these have not been experimentally determined or reported in the available literature.

Chemistry of Analogues and Derivatives of N,n Diphenyl N 3,4 Dichlorophenyl Urea

Design Principles for Structural Modification and Functionalization

The design of analogues and derivatives of N,N-diphenyl-N'-(3,4-dichlorophenyl)urea is guided by established structure-activity relationship (SAR) principles, which seek to correlate specific structural modifications with changes in chemical or biological activity. A primary strategy involves the introduction of various substituents onto the proximal and distal phenyl rings. msudenver.edu

Key design considerations include:

Steric Factors : The size and spatial arrangement of substituents play a crucial role. The volume of the molecule can be a determining factor in its interaction with other molecules or biological receptors. For example, derivatives with a 3,4-dichlorobenzene ring often exhibit a suitable molecular size for specific binding interactions. nih.gov

Lipophilicity and Hydrophilicity : The balance between a molecule's affinity for lipids and water can be fine-tuned by adding hydrophobic or hydrophilic substituents. This is a critical parameter in various applications, including medicinal chemistry.

Conformational Constraints : Introducing bulky groups or creating cyclic structures can restrict the rotational freedom around the urea (B33335) linkage, locking the molecule into a specific conformation. This can be a key strategy to enhance selectivity for a particular target.

Homologation : The linear extension of the diaryl urea scaffold, for instance, by introducing a methylene (B1212753) group between the phenyl ring and the urea moiety, can alter the distance between key functional groups and influence the molecule's activity. nih.gov

These design principles are often employed in a combinatorial fashion to generate libraries of compounds with diverse properties, allowing for systematic exploration of the chemical space around the core this compound structure.

Synthesis of Substituted Phenylurea Derivatives and their Characterization

The synthesis of substituted N,N'-diarylurea derivatives, including analogues of this compound, is most commonly achieved through the reaction of an appropriately substituted aniline (B41778) with an isocyanate. A versatile approach involves a one-pot sequential reaction strategy. nih.gov For instance, the reaction of a substituted aniline with a phenyl isocyanate derivative in a suitable solvent like dichloromethane (B109758) at room temperature can afford the desired diaryl urea in high yield. nih.gov

Alternative synthetic routes include the reaction of anilines with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI), to generate an in situ isocyanate intermediate, which then reacts with another aniline. Palladium-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. csbsju.edu

The characterization of these synthesized derivatives relies on a combination of spectroscopic techniques to confirm their chemical structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure by providing detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the characteristic C=O stretching vibration of the urea moiety and the N-H stretching vibrations.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).

Below is a table summarizing the characterization data for a representative substituted diaryl urea derivative.

| Compound | Structure | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) | MS (ESI) m/z |

|---|---|---|---|---|---|

| N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide |  | 7.31 (d, J = 4 Hz, 2H), 7.48 (t, J = 8 Hz, 4H), 8.25 (s, 1H), 8.45 (d, J = 8 Hz, 1H), 8.65 (s, 1H), 8.85 (s, 1H), 9.05 (s, 1H), 10.55 (s, 1H) | 118.5, 119.5, 121.0, 123.0, 125.0, 128.5, 129.0, 130.0, 135.0, 138.0, 140.0, 142.0, 145.0, 152.5, 161.0 | 3302, 1685, 1605, 1540, 1345 | [M+H]⁺ calculated for C₂₂H₁₅ClN₄O₄S: 483.05, found: 483.1 |

Influence of Substituent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of N,N'-diarylurea derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. The Hammett equation provides a quantitative framework for understanding these substituent effects. wikipedia.orgutexas.edu This linear free-energy relationship correlates the reaction rates and equilibrium constants of a series of reactions with two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The substituent constant, σ, is a measure of the electronic effect of a substituent and is independent of the reaction type. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The reaction constant, ρ, reflects the sensitivity of a particular reaction to substituent effects. wikipedia.org

Positive ρ value : A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This suggests that there is a buildup of negative charge or a decrease in positive charge at the reaction center in the transition state. utexas.edu

Negative ρ value : A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge or a decrease in negative charge at the reaction center in the transition state.

For reactions involving diaryl ureas, the electronic nature of the substituents can influence the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. For example, in a reaction where the urea nitrogen acts as a nucleophile, electron-donating groups on the phenyl ring would be expected to increase the reaction rate, leading to a negative ρ value. Conversely, in a reaction where the carbonyl carbon is attacked by a nucleophile, electron-withdrawing groups would enhance its electrophilicity and accelerate the reaction, resulting in a positive ρ value.

Exploration of Conformational Preferences in Derivatized Ureas

The three-dimensional structure and conformational flexibility of N,N'-diarylurea derivatives are critical determinants of their chemical and physical properties. X-ray crystallography is a powerful technique for elucidating the precise solid-state conformation of these molecules, providing detailed information on bond lengths, bond angles, and dihedral angles.

Studies on the crystal structures of various N,N'-diarylureas have revealed several common conformational features. The central urea moiety can adopt different conformations, with the phenyl rings typically oriented in a trans or cis relationship with respect to the carbonyl group. In many cases, the molecule exhibits a pseudo-C₂ symmetry. wikipedia.org

The planarity of the urea unit and the dihedral angles between the phenyl rings and the urea plane are key conformational parameters. The hybridization of the nitrogen atoms is often intermediate between trigonal and tetrahedral, leading to a nonplanar distortion of the amide groups. wikipedia.org Intermolecular hydrogen bonding between the N-H groups of one molecule and the C=O group of an adjacent molecule is a common feature in the crystal packing of diaryl ureas, often leading to the formation of linear chains or more complex supramolecular architectures. nih.gov

The table below presents selected crystallographic data for a representative N,N'-diarylurea derivative, illustrating key conformational parameters.

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) (Phenyl ring to N-C(=O)-N plane) | N-H···O Hydrogen Bond Length (Å) |

|---|---|---|---|---|

| N,N′-Bis(4-chlorophenyl)urea | Monoclinic | C2/c | 51.6 (1) | 2.845 (2) |

Tandem Reactions and Multi-Component Strategies for Derivative Synthesis

The efficient construction of complex molecular architectures from simple starting materials is a central goal of modern organic synthesis. Tandem reactions and multi-component reactions (MCRs) offer elegant and atom-economical strategies for the synthesis of N,N'-diarylurea derivatives.

Tandem reactions , also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. An example of a tandem approach for the synthesis of N-alkyl-substituted 4-quinolones, a related heterocyclic system, involves a one-step tandem amination of o-chloroaryl acetylenic ketones with functionalized alkyl amines. organic-chemistry.org Similar strategies could be envisioned for the synthesis of complex diaryl urea derivatives.

Multi-component reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. MCRs are highly convergent and offer significant advantages in terms of efficiency, diversity, and sustainability. The Ugi and Passerini reactions are classic examples of MCRs that have been widely employed in the synthesis of complex organic molecules. While not directly producing ureas, the principles of MCRs can be applied to the synthesis of precursors that are then converted to diaryl ureas. For instance, a three-component reaction could be designed to assemble a complex aniline derivative, which is then reacted with an isocyanate to form the final diaryl urea product.

The development of novel tandem and multi-component reactions for the synthesis of N,N'-diarylurea analogues is an active area of research, with the potential to streamline the synthesis of these important compounds and facilitate the exploration of their chemical and biological properties.

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding Propensities in N,N-diphenyl-N'-(3,4-dichlorophenyl)urea Systems

There are no specific studies in the available scientific literature that detail the hydrogen bonding propensities of this compound. In principle, the urea (B33335) functional group is a well-established motif for forming robust hydrogen bonds. The N'-H group on the 3,4-dichlorophenyl side of the molecule would act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The N,N-diphenyl substitution on the other nitrogen atom precludes it from acting as a hydrogen bond donor. The electronic properties of the 3,4-dichlorophenyl ring are expected to influence the acidity of the N'-H proton and, consequently, the strength of the hydrogen bonds formed. However, without experimental data such as crystallographic studies or spectroscopic analysis in solution, any description of the specific hydrogen bonding patterns remains speculative.

Self-Assembly Strategies in Solution and Solid State

Specific research on the self-assembly of this compound in either solution or the solid state has not been reported. Generally, diaryl ureas are known to self-assemble into one-dimensional tapes or ribbons through intermolecular N-H···O=C hydrogen bonds. The steric bulk of the N,N-diphenyl groups in this compound would be a critical factor in directing its assembly, potentially leading to different supramolecular structures compared to less substituted ureas. Furthermore, the chlorine atoms on the dichlorophenyl ring could participate in weaker halogen bonding interactions, which might also play a role in the solid-state packing.

Host-Guest Chemistry and Complexation with Molecular Receptors

There is a lack of published research on the host-guest chemistry of this compound or its complexation with molecular receptors. The urea group can be a key component in the design of synthetic receptors due to its strong hydrogen bonding capabilities. A molecule like this compound could potentially act as a guest, binding within the cavity of a larger host molecule, or be incorporated into a larger framework to act as a receptor itself. However, no such studies have been documented for this specific compound.

Design of Urea-Based Supramolecular Architectures

While the design of supramolecular architectures based on the urea motif is a significant area of chemical research, there are no specific examples that utilize this compound as a building block. The directional nature of the hydrogen bonds formed by the urea group, in combination with the steric and electronic influences of the phenyl and dichlorophenyl substituents, would be the guiding principles in any attempt to use this molecule for the construction of predictable supramolecular structures.

Applications in Crystal Engineering for Controlled Solid-State Structures

The application of this compound in the field of crystal engineering for the controlled formation of solid-state structures has not been reported. Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. For urea derivatives, the primary interaction is the N-H···O hydrogen bond, often leading to the formation of predictable supramolecular synthons. The final crystal packing of this compound would result from a combination of these strong hydrogen bonds and other weaker interactions, such as π-π stacking and halogen bonds. Without experimental crystallographic data, the solid-state structure of this compound is unknown.

Advanced Analytical Methodologies for Research of N,n Diphenyl N 3,4 Dichlorophenyl Urea

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of N,N-diphenyl-N'-(3,4-dichlorophenyl)urea and its derivatives. This accuracy is fundamental for confirming molecular formulas and identifying unknown products and intermediates in chemical reactions. Techniques such as Quadrupole Time-of-Flight (QToF) HRMS are employed to analyze the mass of organic compounds with high precision.

In mechanistic studies, HRMS can be used to trace the formation of various products, providing insights into reaction pathways. For instance, in the synthesis of urea (B33335) derivatives, HRMS can identify intermediates, byproducts, and final products, helping to elucidate the reaction mechanism. The exact mass measurements provided by HRMS are critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| N-(3,4-Dichlorophenyl)-N,N'-dimethylurea | C9H10Cl2N2O | 232.0221 |

| N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea | C9H10Cl2N2O2 | 248.0170 |

| N-(4-Chlorophenyl)-N-(3,4-dichlorophenyl)urea | C13H9Cl3N2O | 313.9780 |

| N-(3,4-Dichlorophenyl)urea | C7H6Cl2N2O | 203.9857 |

Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detectors for Separation and Analysis

Chromatographic techniques are central to the separation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose.

HPLC: Reverse-phase HPLC methods are commonly employed for the analysis of urea compounds. These methods often use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with additives like phosphoric or formic acid for improved peak shape and mass spectrometry compatibility. sielc.comsielc.com For instance, the separation of N-(3,4-Dichlorophenyl)-N'-methylurea can be achieved using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is substituted for phosphoric acid. sielc.comsielc.com

GC: GC is another powerful technique for the analysis of thermally stable and volatile urea derivatives. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer, GC can provide both quantitative and qualitative information. For example, GC-FID with a dimethyl polysiloxane column has been used to determine the conversion and yields in reactions involving urea derivatives.

Advanced detectors enhance the capabilities of these chromatographic techniques. Mass spectrometry (MS) detectors, in particular, provide structural information that aids in the definitive identification of separated compounds.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric/Formic Acid | UV, MS |

| GC | SH-RTx-1 (100% dimethyl polysiloxane) | Helium | FID, MS |

In-Situ Spectroscopic Monitoring of Chemical Reactions (e.g., Online IR)

In-situ spectroscopic techniques, such as online Infrared (IR) spectroscopy, offer real-time monitoring of chemical reactions involving urea compounds. This allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.

For example, the synthesis of N,N-diphenylurea has been monitored using an online IR detector. researchgate.net The concentration changes of reactants (urea and aniline), the intermediate (monophenylurea), and the final product were followed by observing their characteristic IR absorbance bands. researchgate.net This technique provides a simple and rapid method to optimize reaction times and control the reaction course. researchgate.net The results from online IR can be validated by offline HPLC analysis. researchgate.net

| Compound | Characteristic IR Absorbance (cm⁻¹) |

| Urea | 1420 |

| Aniline (B41778) | 1270 |

| Monophenylurea | 1339 |

| N,N-diphenylurea | 1312 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of this compound and its analogues. Both ¹H and ¹³C NMR provide information about the chemical environment of the nuclei, allowing for the elucidation of the molecular structure.

¹H NMR spectra can reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the phenyl rings.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shift of the carbonyl carbon in the urea moiety is a characteristic feature. Conformational properties of N,N'-arylalkylureas have been analyzed using 270 MHz ¹H-NMR, indicating that the -NHCONH- group often adopts a trans-cis conformation. researchgate.net

| Compound | ¹³C NMR Chemical Shifts (δ ppm, CDCl₃) |

| 4-methoxy-N-methylaniline | 152.1, 143.7, 114.9, 113.6, 55.8, 31.6 |

| 3-methoxy-N-methylaniline | 160.9, 150.8, 129.9, 105.7, 102.3, 98.3, 55.1, 30.7 |

| N,2,4-trimethylaniline | 145.0, 130.8, 127.4, 126.0, 122.1, 109.4, 31.1, 20.3, 17.4 |

| N-methylcyclohexanamine | 146.3, 136.3, 131.9, 126.8, 115.2, 113.3, 29.7 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interaction Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. In the context of this compound, XPS can be used to study its interaction with various surfaces or its presence in thin films.

The analysis of the N 1s core level spectrum is particularly informative. Different nitrogen environments within the urea molecule and its potential binding interactions will result in distinct binding energies. For example, in nitrogen-containing materials, XPS can distinguish between pyridinic, pyrrolic, graphitic, and oxidized nitrogen species based on their characteristic N 1s binding energies. researchgate.net This capability makes XPS a valuable tool for investigating how urea-based compounds are adsorbed onto surfaces and for characterizing the chemical nature of the surface-adsorbate interactions.

Prospective Research Directions and Emerging Applications in Chemical Science

N,N-diphenyl-N'-(3,4-dichlorophenyl)urea as a Component in Advanced Materials

The unique structure of this compound, which combines a dichlorinated phenyl ring with a diphenylamino group via a urea (B33335) linkage, suggests potential for its use in the development of novel materials. The electron-withdrawing nature of the dichlorophenyl group and the steric and electronic properties of the diphenylamino moiety could be harnessed in various material science applications.

Potential as an Organocatalyst in Organic Transformations

The urea functional group is a well-established motif in organocatalysis, capable of forming hydrogen bonds to activate substrates. The specific substitutions on this compound could modulate the acidity of the N-H proton and the steric environment around the urea core. This suggests a potential for this compound to act as an organocatalyst. A recent study on novel N,N-diphenylurea derivatives highlighted their potential as inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), demonstrating the bioactive potential of this class of compounds. frontiersin.org Future studies could explore its catalytic activity in various organic reactions, such as Michael additions or aldol (B89426) reactions, where hydrogen bonding is crucial.

Use as a Chemical Probe for Fundamental Interaction Studies

The distinct chemical structure of this compound makes it a candidate for use as a chemical probe to study non-covalent interactions. The urea group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. This compound could be used in fundamental studies to understand molecular recognition and binding events in biological or synthetic systems.

Future Directions in Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and potential applications of this compound before undertaking extensive experimental work. Molecular docking studies on related N,N-diphenylurea derivatives have been used to explain their binding modes with enzymes. frontiersin.org Similar computational approaches could be applied to this specific compound.

Future computational research could include:

Density Functional Theory (DFT) Calculations: To determine its electronic structure, molecular orbitals (HOMO/LUMO), and predict its reactivity and spectroscopic properties.

Molecular Dynamics (MD) Simulations: To study its conformational flexibility and its interactions with other molecules, such as polymers or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict its potential biological activity or material properties based on its structure.

These computational studies could guide experimental efforts and accelerate the discovery of new applications for this compound.

Sustainable Synthesis and Degradation Strategies for this compound

The development of green and sustainable chemical methodologies is paramount for the long-term viability of the chemical industry. For this compound and related diaryl ureas, this involves a two-pronged approach: designing cleaner synthetic pathways and establishing effective, environmentally friendly degradation techniques.

Sustainable Synthesis Strategies

Traditional methods for synthesizing diaryl ureas often involve hazardous reagents like phosgene (B1210022). Modern research focuses on creating safer and more sustainable alternatives. These emerging strategies prioritize the use of less toxic starting materials, catalytic processes, and solvent-free or aqueous reaction conditions to reduce environmental impact.

Phosgene-free synthetic routes are a significant area of investigation. One promising approach involves the palladium-catalyzed C-N cross-coupling reactions. This method allows for the facile synthesis of unsymmetrical N,N'-diaryl ureas from protected ureas and aryl halides in good to excellent yields. nih.govnih.gov For instance, a one-pot arylation-deprotection protocol using benzylurea (B1666796) as a starting material has been developed, offering a versatile route to a variety of diaryl ureas. nih.gov Another green approach utilizes 3-substituted dioxazolones as isocyanate surrogates in a phosgene- and metal-free synthesis, generating unsymmetrical aryl ureas in moderate to excellent yields under mild conditions with a non-toxic base and methanol (B129727) as a solvent. tandfonline.comresearchgate.net

The use of carbon dioxide (CO2) as a C1 source is another attractive avenue for the sustainable synthesis of ureas. Solvent-free synthesis of substituted ureas from CO2 and amines has been achieved using functional ionic liquids as catalysts, demonstrating moderate yields and high selectivity. evitachem.comtno.nl While specific yields for the target compound are not widely reported, these methodologies provide a framework for its greener production.

| Sustainable Synthesis Approach | Key Features | Typical Yields (for analogous compounds) | Key Advantages |

| Palladium-Catalyzed C-N Cross-Coupling | Use of a palladium catalyst to couple ureas with aryl halides. nih.govnih.gov | Good to Excellent nih.gov | Avoids phosgene, versatile for unsymmetrical ureas. |

| Isocyanate Surrogates (Dioxazolones) | In situ generation of isocyanates from non-toxic precursors. tandfonline.comresearchgate.net | Moderate to Excellent tandfonline.com | Phosgene-free, metal-free, mild reaction conditions. |

| Carbonylation with CO2 | Utilization of CO2 as a renewable C1 source with a catalyst. evitachem.comtno.nl | Moderate evitachem.com | Utilizes a greenhouse gas as a feedstock, often solvent-free. |

| Catalyst-free Synthesis in Water | Nucleophilic addition of amines to potassium isocyanate in water. | Good to Excellent | Environmentally benign solvent, simple procedure, avoids catalysts. |

This table presents generalized data for the synthesis of analogous unsymmetrical diaryl ureas due to the limited availability of specific data for this compound.

Sustainable Degradation Strategies

The environmental persistence of halogenated aromatic compounds necessitates the development of effective degradation methods. Research into the degradation of this compound and its analogs focuses on harnessing photocatalysis and microbial processes to break down the molecule into less harmful substances.

Photocatalytic Degradation: This technique utilizes semiconductor materials to generate highly reactive oxygen species upon irradiation with light, leading to the degradation of organic pollutants. For instance, the photocatalytic degradation of 3,4-dichlorophenylurea, a structural component of the target molecule, has been demonstrated using gold nanoparticle-modified titanium dioxide under simulated solar light. This process follows first-order kinetics with a half-life of approximately 36.6 minutes. nih.gov Similarly, visible-light-induced degradation of diphenyl urea has been achieved using polythiophene-decorated CuFe2O4 nanohybrids, with up to 65% degradation observed within 120 minutes. tno.nl The degradation pathways often involve hydroxylation, oxidation, dealkylation, dechlorination, and eventual ring opening. researchgate.net

Microbial Degradation: Bioremediation using microorganisms offers a cost-effective and environmentally friendly approach to detoxify contaminated sites. While specific studies on this compound are scarce, extensive research on the closely related herbicide diuron (B1670789) (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) provides valuable insights. The microbial degradation of diuron typically proceeds through N-demethylation to form metabolites such as 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), followed by hydrolysis of the urea bond to yield 3,4-dichloroaniline (B118046) (DCA). nih.govarabjchem.org Various bacterial and fungal strains have been identified that can degrade diuron and its metabolites. nih.govresearchgate.net For example, a mixed culture of three bacterial strains was able to completely degrade diuron and 3,4-DCA within 48 hours. researchgate.net The degradation can proceed via ortho- or meta-cleavage pathways, ultimately leading to the mineralization of the aromatic ring. researchgate.net

| Degradation Method | Catalyst/Microorganism | Conditions | Degradation Efficiency/Rate | Identified Degradation Products |

| Photocatalysis | Au/TiO2 | Simulated solar light | t1/2 = 36.6 min (for 3,4-dichlorophenylurea) nih.gov | Hydroxylated and dechlorinated intermediates nih.gov |

| Photocatalysis | Polythiophene/CuFe2O4 nanohybrids | Visible light | 65% in 120 min (for diphenyl urea) tno.nl | Oxidized and fragmented urea derivatives researchgate.net |

| Microbial Degradation | Mixed bacterial culture | Aerobic | Complete degradation in 48 h (for diuron) researchgate.net | DCPMU, DCPU, 3,4-DCA researchgate.net |

| Microbial Degradation | Ochrobactrum anthropi CD3 | Aqueous solution | Complete degradation (for diuron) nih.gov | 3,4-DCA nih.gov |

This table includes data for structurally similar compounds due to the limited availability of specific data for this compound.

The ongoing research into sustainable synthesis and degradation strategies for this compound is crucial for advancing green chemistry principles. The development of phosgene-free synthetic methods and efficient photocatalytic and microbial degradation pathways will contribute to minimizing the environmental footprint of this and other related chemical compounds. Future work will likely focus on optimizing these processes, identifying more robust and selective catalysts and microbial strains, and elucidating the complete degradation pathways to ensure the formation of non-toxic end products.

Q & A

Q. What are the recommended synthetic routes for N,N-diphenyl-N'-(3,4-dichlorophenyl)urea?

The synthesis typically involves reacting substituted anilines with phenyl isocyanates. For example:

- Step 1: Prepare 3,4-dichlorophenyl isocyanate by treating 3,4-dichloroaniline with phosgene or a safer alternative like triphosgene.

- Step 2: React the isocyanate with diphenylamine in an anhydrous solvent (e.g., dichloromethane or THF) under inert conditions.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures . Note: Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products like N,N'-bis(3,4-dichlorophenyl)urea, a common impurity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times with standards .

- Spectroscopy : Confirm the urea linkage via FT-IR (N-H stretch ~3350 cm⁻¹, carbonyl ~1650 cm⁻¹). ¹H/¹³C NMR should resolve phenyl protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z ~377.05 for C₁₉H₁₄Cl₂N₂O) .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Solubility : Insoluble in water (<0.1 mg/L at 25°C); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (e.g., chloroform). Use sonication for dispersion in aqueous buffers .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) via urea bond hydrolysis. Store in dark, anhydrous environments to prevent photolysis and oxidation .

Advanced Research Questions

Q. How to resolve contradictions in degradation kinetics under varying environmental pH?

Conflicting half-life data may arise from competing hydrolysis pathways:

- Acidic conditions : Protonation of the urea nitrogen accelerates cleavage to 3,4-dichloroaniline and diphenylamine.

- Alkaline conditions : Hydroxide ion attack on the carbonyl group forms 3,4-dichlorophenyl carbamate. Methodological recommendation: Use LC-MS/MS to quantify degradation products and apply kinetic modeling (e.g., pseudo-first-order rate constants) .

Q. What strategies mitigate interference from metabolites in biological assays?

- Metabolite profiling : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and identify phase I/II metabolites via UPLC-QTOF-MS. Key metabolites may include hydroxylated diphenyl groups or demethylated derivatives .

- Chromatographic separation : Optimize gradient elution protocols to resolve parent compound from metabolites (e.g., using acetonitrile/ammonium formate mobile phases) .

Q. How to assess ecotoxicological impacts while addressing analytical detection limits?

- Bioassays : Use Lemma minor (duckweed) growth inhibition tests (EC₅₀) and Daphnia magna acute toxicity assays (LC₅₀). Compare results with structurally similar herbicides (e.g., Diuron EC₅₀ = 0.1–0.5 mg/L ).

- Detection in environmental matrices : Solid-phase extraction (SPE) followed by GC-ECD or LC-MS/MS with a LOQ ≤0.01 µg/L .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.